Vasopresina

Descripción general

Descripción

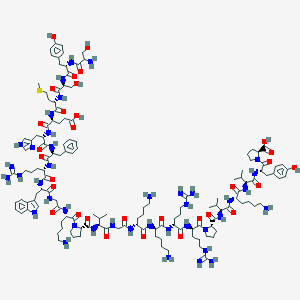

Arginina vasopresina, comúnmente conocida como AVP, es una hormona peptídica sintetizada en el hipotálamo y liberada por la glándula pituitaria posterior. Desempeña un papel crucial en la regulación del equilibrio hídrico, la presión arterial y varios procesos fisiológicos.

Aplicaciones Científicas De Investigación

La AVP tiene una amplia gama de aplicaciones de investigación científica:

Química: Los análogos de AVP se utilizan para estudiar la síntesis de péptidos, las relaciones estructura-actividad y la unión a receptores.

Biología: Se investiga la AVP por su papel en la regulación del equilibrio hídrico, la presión arterial y las respuestas al estrés.

Medicina: La AVP y sus análogos se utilizan para tratar afecciones como la diabetes insípida, los trastornos hemorrágicos y el shock séptico.

Industria: La AVP se utiliza en el desarrollo de ensayos de diagnóstico y formulaciones terapéuticas

Mecanismo De Acción

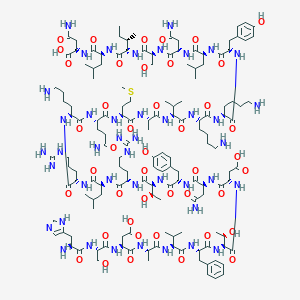

La AVP ejerce sus efectos uniéndose a receptores específicos, incluidos los receptores V1A, V1B y V2. La unión de la AVP a estos receptores activa varias vías de señalización, lo que lleva a respuestas fisiológicas como la reabsorción de agua en los riñones, la vasoconstricción y la liberación de hormona adrenocorticotrópica. Los principales objetivos moleculares de la AVP son los conductos colectores renales, las células musculares lisas vasculares y la glándula pituitaria anterior .

Análisis Bioquímico

Biochemical Properties

Vasopressin interacts with various enzymes, proteins, and other biomolecules. It primarily acts on three types of receptors: V1A, V1B, and V2 . The binding of vasopressin to these receptors triggers various biochemical reactions. For instance, when vasopressin binds to its type-2 receptor in renal principal cells, it triggers an intracellular cAMP signaling cascade .

Cellular Effects

Vasopressin has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, in the kidneys, vasopressin acts on the cells of the collecting ducts, increasing the water permeability and allowing water reabsorption .

Molecular Mechanism

Vasopressin exerts its effects at the molecular level through several mechanisms. It binds to its receptors on the cell surface, leading to the activation or inhibition of enzymes and changes in gene expression . For instance, in states of hypernatremia or hypovolemia, vasopressin is released from the pituitary and binds its type-2 receptor in renal principal cells, triggering an intracellular cAMP signaling cascade, which phosphorylates aquaporin-2 (AQP2) and targets the channel to the apical plasma membrane .

Temporal Effects in Laboratory Settings

The effects of vasopressin can change over time in laboratory settings. Studies have shown that vasopressin can have long-term effects on cellular function observed in in vitro or in vivo studies . For example, in a study of traumatic brain injury, it was found that changes in vasopressor or sedative agent dosing did not have a significant impact on previously described cerebral physiologies .

Dosage Effects in Animal Models

The effects of vasopressin can vary with different dosages in animal models. For instance, in an endotoxic pig model with high doses of vasopressin administration, a decrease in splanchnic blood flow with an increased lactate release was observed .

Metabolic Pathways

Vasopressin is involved in several metabolic pathways. It interacts with various enzymes and cofactors and can affect metabolic flux or metabolite levels . For example, vasopressin is known to intervene in several metabolic pathways, including glycogenolysis and gluconeogenesis .

Transport and Distribution

Vasopressin is transported and distributed within cells and tissues in a specific manner. It is synthesized in the hypothalamic supraoptic and paraventricular nuclei and then transported to the neurohypophysis, where it is released into the bloodstream .

Subcellular Localization

The subcellular localization of vasopressin and its effects on activity or function are significant. For instance, in the renal urea transporter (RUT), vasopressin labeling was seen in the apical and subapical regions of inner medullary collecting duct (IMCD) cells . This suggests that the RUT provides the apical pathway for rapid, vasopressin-regulated urea transport in the IMCD .

Métodos De Preparación

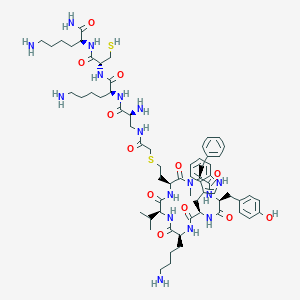

Rutas sintéticas y condiciones de reacción

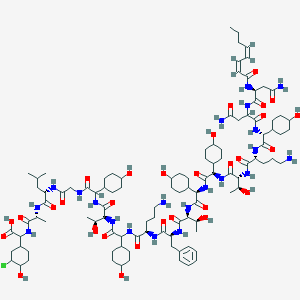

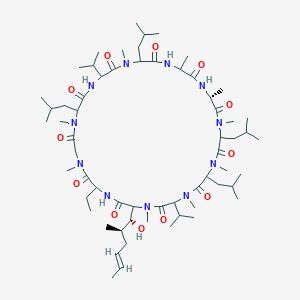

La síntesis de AVP implica el método de síntesis de péptidos en fase sólida, que permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento. El proceso comienza con la unión del primer aminoácido a una resina sólida, seguida de la adición gradual de aminoácidos protegidos. Después de la finalización de la cadena peptídica, los grupos protectores se eliminan y el péptido se escinde de la resina .

Métodos de producción industrial

En entornos industriales, la AVP se produce mediante tecnología de ADN recombinante. Esto implica insertar el gen que codifica la AVP en un sistema de expresión adecuado, como Escherichia coli o levadura, que luego produce el péptido en grandes cantidades. El péptido se purifica posteriormente utilizando técnicas cromatográficas para obtener el producto deseado .

Análisis De Reacciones Químicas

Tipos de reacciones

La AVP experimenta varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para modificar el péptido y mejorar su estabilidad, actividad y potencial terapéutico .

Reactivos y condiciones comunes

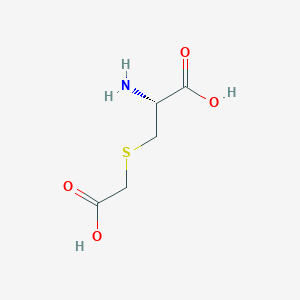

Oxidación: Se utiliza peróxido de hidrógeno u otros agentes oxidantes para introducir enlaces disulfuro, que estabilizan la estructura del péptido.

Reducción: Se emplean agentes reductores como el ditiotreitol para romper los enlaces disulfuro, lo que permite el estudio de la forma reducida del péptido.

Sustitución: Los residuos de aminoácidos pueden sustituirse utilizando reactivos específicos para crear análogos con propiedades alteradas.

Principales productos formados

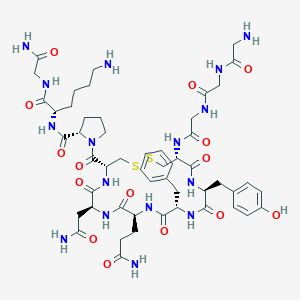

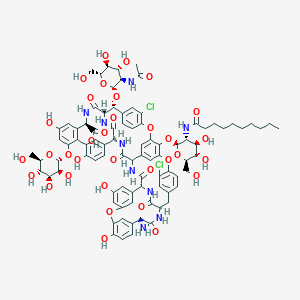

Los principales productos formados a partir de estas reacciones incluyen varios análogos de AVP, como desmopresina y terlipresina, que tienen perfiles farmacológicos mejorados y se utilizan en entornos clínicos .

Comparación Con Compuestos Similares

Compuestos similares

Oxitocina: Una hormona peptídica con una estructura similar a la AVP, involucrada en el parto y la lactancia.

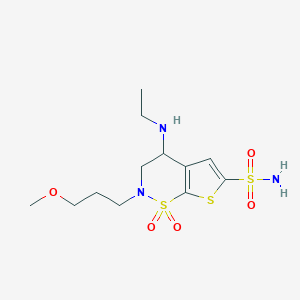

Desmopresina: Un análogo de AVP con propiedades antidiuréticas mejoradas, utilizado para tratar la diabetes insípida y los trastornos hemorrágicos.

Terlipresina: Otro análogo de AVP con propiedades vasoconstrictoras, utilizado para controlar las varices esofágicas sangrantes.

Singularidad de la AVP

La AVP es única debido a su función multifuncional en la regulación del equilibrio hídrico, la presión arterial y las respuestas al estrés. A diferencia de la oxitocina, que afecta principalmente a las funciones reproductivas, la AVP tiene una gama más amplia de efectos fisiológicos. Además, los análogos de AVP como la desmopresina y la terlipresina se han diseñado específicamente para mejorar ciertas propiedades, lo que los convierte en valiosos agentes terapéuticos .

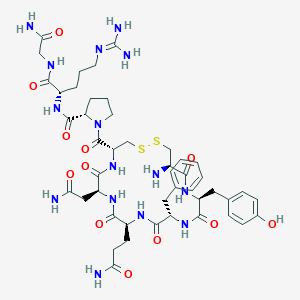

Propiedades

Número CAS |

113-79-1 |

|---|---|

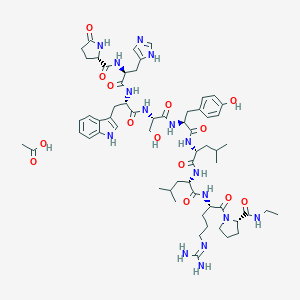

Fórmula molecular |

C46H65N15O12S2 |

Peso molecular |

1084.2 g/mol |

Nombre IUPAC |

(2S)-1-[(7S,13S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C46H65N15O12S2/c47-27-22-74-75-23-33(45(73)61-17-5-9-34(61)44(72)56-28(8-4-16-53-46(51)52)39(67)54-21-37(50)65)60-43(71)32(20-36(49)64)59-40(68)29(14-15-35(48)63)55-41(69)31(18-24-6-2-1-3-7-24)58-42(70)30(57-38(27)66)19-25-10-12-26(62)13-11-25/h1-3,6-7,10-13,27-34,62H,4-5,8-9,14-23,47H2,(H2,48,63)(H2,49,64)(H2,50,65)(H,54,67)(H,55,69)(H,56,72)(H,57,66)(H,58,70)(H,59,68)(H,60,71)(H4,51,52,53)/t27-,28-,29?,30?,31-,32-,33?,34-/m0/s1 |

Clave InChI |

KBZOIRJILGZLEJ-XHLDCLFTSA-N |

SMILES |

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |

SMILES isomérico |

C1C[C@H](N(C1)C(=O)C2CSSC[C@@H](C(=O)NC(C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N |

SMILES canónico |

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |

Apariencia |

Solid powder |

Key on ui application |

Central diabetes insipidus; |

Punto de ebullición |

N/A |

melting_point |

N/A |

Key on ui other cas no. |

113-79-1 |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Secuencia |

Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH2 [Disulfide Bridge: 1-6] |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Fuente |

Synthetic |

Sinónimos |

Arg Vasopressin Arg-Vasopressin Arginine Vasopressin Argipressin Argipressin Tannate Vasopressin, Arginine |

Origen del producto |

United States |

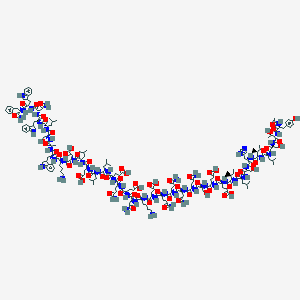

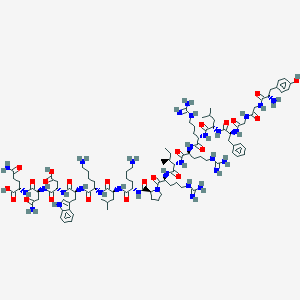

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.